(2S,4S)-4-[(6-Bromo-2-naphthyl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
The compound contains several functional groups: a pyrrolidine ring, a tert-butoxycarbonyl (Boc) group, a carboxylic acid group, and a 6-bromo-2-naphthyl group. The Boc group is a common protecting group used in organic synthesis . The pyrrolidine ring is a common motif in many natural products and pharmaceuticals. The 6-bromo-2-naphthyl group is a brominated aromatic ring, which could potentially undergo various reactions involving the bromine atom.
Scientific Research Applications
Asymmetric Synthesis
The compound has been explored in asymmetric syntheses, such as in the creation of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid. These syntheses involve multiple steps and use L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine as starting materials, showcasing the compound's potential in complex chemical transformations (Xue et al., 2002).
Photochemical Studies
The photochemistry of 6-bromo-2-naphthols, closely related to the compound , has been studied to understand their behavior in different solvents and in the presence of triethylamine. These studies reveal insights into the electrophilic carbene intermediate generation and their trapping mechanisms (Pretali et al., 2009).
Asymmetric Hydrogenations
The compound's derivative, (2S,4S)-MOD-BPPM, has been used in asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives. This highlights its role in the preparation of optically pure compounds, an essential aspect in medicinal chemistry (Takahashi & Achiwa, 1989).
Organic Synthesis
2-Bromo-6-methoxynaphthalene, an intermediate in the synthesis of non-steroidal anti-inflammatory agents, has been synthesized starting from compounds similar to (2S,4S)-4-[(6-Bromo-2-naphthyl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid. This showcases the compound's utility in the synthesis of medically relevant molecules (Xu & He, 2010).
Enantioselective Syntheses
The compound has been used in highly enantioselective syntheses of Boc-pyrrolidines, demonstrating its utility in producing enantiomerically pure compounds, which is critical in the development of pharmaceuticals (Wu et al., 1996).
Properties
IUPAC Name |
(2S,4S)-4-(6-bromonaphthalen-2-yl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5/c1-20(2,3)27-19(25)22-11-16(10-17(22)18(23)24)26-15-7-5-12-8-14(21)6-4-13(12)9-15/h4-9,16-17H,10-11H2,1-3H3,(H,23,24)/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAOABLIRYOJQI-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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